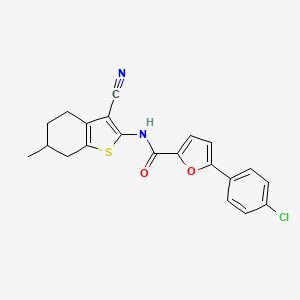![molecular formula C19H20N2O3S2 B4086863 3,3-dimethyl-1-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]thio}-2-butanone](/img/structure/B4086863.png)
3,3-dimethyl-1-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]thio}-2-butanone
Vue d'ensemble
Description
3,3-dimethyl-1-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]thio}-2-butanone is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3,3-dimethyl-1-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]thio}-2-butanone involves its ability to inhibit protein tyrosine phosphatases. This inhibition leads to the activation of various signaling pathways, which can have downstream effects on cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,3-dimethyl-1-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]thio}-2-butanone are dependent on the specific cellular processes that are affected by its mechanism of action. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In other cell types, it has been implicated in the regulation of insulin signaling, immune function, and neuronal development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3,3-dimethyl-1-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]thio}-2-butanone in lab experiments is its specificity for protein tyrosine phosphatases. This specificity allows researchers to study the effects of inhibiting these enzymes without affecting other cellular processes. However, a limitation of this compound is its potential toxicity, which can vary depending on the specific cell type and concentration used in experiments.
Orientations Futures
There are several future directions for research involving 3,3-dimethyl-1-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]thio}-2-butanone. One area of interest is the development of more potent and selective inhibitors of protein tyrosine phosphatases. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, including cancer and diabetes. Additionally, there is a need for further studies to elucidate the specific cellular processes affected by this compound and its downstream effects on physiological function.
Applications De Recherche Scientifique
3,3-dimethyl-1-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]thio}-2-butanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology. In medicinal chemistry, this compound has been investigated for its anticancer properties. In biochemistry, it has been studied for its ability to inhibit protein tyrosine phosphatases, which play a critical role in various cellular processes. In molecular biology, it has been used as a tool to study the function of specific proteins involved in signaling pathways.
Propriétés
IUPAC Name |
1-[1-(benzenesulfonyl)benzimidazol-2-yl]sulfanyl-3,3-dimethylbutan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-19(2,3)17(22)13-25-18-20-15-11-7-8-12-16(15)21(18)26(23,24)14-9-5-4-6-10-14/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWYNACMMLOAQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CSC1=NC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-1-{[1-(phenylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}butan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(5-chloro-2-methylphenyl)-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4086782.png)
![N-(sec-butyl)-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide](/img/structure/B4086786.png)

![N-(2,6-dichlorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4086798.png)
![N-(4-iodo-2,6-dimethylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4086808.png)
![1-[3-(2-methoxyphenoxy)propyl]-1H-indole-3-carbonitrile](/img/structure/B4086815.png)
![N-[2-(cyclohexylthio)ethyl]-2-(2-nitrophenyl)acetamide](/img/structure/B4086828.png)
![2-({4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B4086842.png)
![2-{4-[6-amino-5-cyano-3-(3,4-dichlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-methoxyphenoxy}acetamide](/img/structure/B4086844.png)
![N-(3-chloro-4-methylphenyl)-2-{[5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4086849.png)
![7-(3-chlorophenyl)-5-(4-chlorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B4086855.png)
![N~1~-(4-iodophenyl)-N~2~-[(4-methylphenyl)sulfonyl]alaninamide](/img/structure/B4086877.png)
![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-3,4-dimethoxy-N-phenyl-benzenesulfonamide](/img/structure/B4086880.png)
![N-[5-({2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B4086885.png)